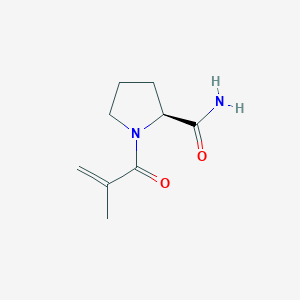
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. This compound is also known as 2-methylacryloyl-L-prolyl-L-phenylalanine amide or MAPPA, and it is a derivative of the naturally occurring amino acid proline.
Mécanisme D'action
The mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound may exert its biological effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been shown to exhibit analgesic and antitumor properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound exhibits a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of novel drugs based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide and to investigate its potential applications in various disease states. Finally, research on the use of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide as a chiral auxiliary in organic synthesis may also be of interest.
Méthodes De Synthèse
The synthesis of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide involves the reaction of proline with acryloyl chloride, followed by the addition of phenylalanine amide. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Propriétés
Numéro CAS |
118376-07-1 |
|---|---|
Nom du produit |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9(13)11-5-3-4-7(11)8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)/t7-/m0/s1 |
Clé InChI |
QXJUJHJXHWICLH-ZETCQYMHSA-N |
SMILES isomérique |
CC(=C)C(=O)N1CCC[C@H]1C(=O)N |
SMILES |
CC(=C)C(=O)N1CCCC1C(=O)N |
SMILES canonique |
CC(=C)C(=O)N1CCCC1C(=O)N |
Synonymes |
2-Pyrrolidinecarboxamide,1-(2-methyl-1-oxo-2-propenyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



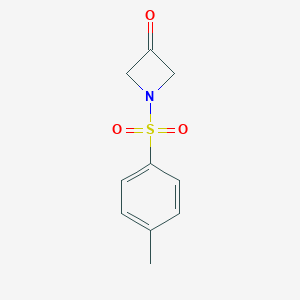
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
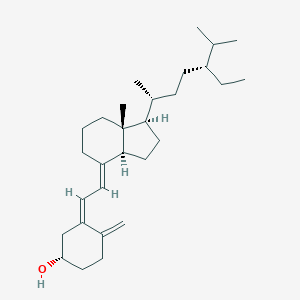
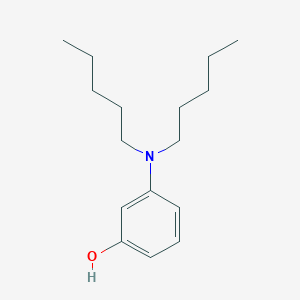


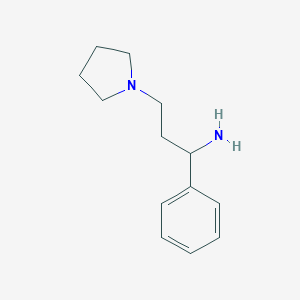
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)



